3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride
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Overview
Description
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a dimethylamino group, a pyridinyl group, and a propanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride can be compared with other similar compounds, such as:
3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile: This compound has a similar pyridinyl group but differs in the presence of an acrylonitrile moiety.
Pyridinium salts: These compounds share the pyridinium core structure but may have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
100366-67-4 |
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Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-(dimethylamino)-1-pyridin-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)8-6-10(13)9-5-3-4-7-11-9;/h3-5,7H,6,8H2,1-2H3;1H |
InChI Key |
XVIRIVQQCUAZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=N1.Cl |
Origin of Product |
United States |
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